molecular formula C8H12N2O3 B1386385 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1155064-14-4

1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1386385
CAS No.: 1155064-14-4
M. Wt: 184.19 g/mol
InChI Key: ZLJYIFMQJACKSN-UHFFFAOYSA-N
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Description

1-(2-Ethoxyethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a 2-ethoxyethyl substituent at the N1 position and a carboxylic acid group at the C4 position of the pyrazole ring. This compound is of interest due to its structural versatility, which allows for modifications that influence its physicochemical properties and biological activity. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science, particularly due to their hydrogen-bonding capabilities and metabolic stability .

The carboxylic acid moiety enables further functionalization, such as esterification or amidation, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(2-ethoxyethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-2-13-4-3-10-6-7(5-9-10)8(11)12/h5-6H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJYIFMQJACKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation of Pyrazole-4-carboxylic Acid Derivatives

Method Overview:
This approach involves converting pyrazole-4-carboxylic acid into its acyl chloride intermediate, which then reacts with 2-ethoxyethylamine to yield the target compound.

Key Steps:

  • Preparation of Pyrazole-4-Carbonyl Chloride:
    The carboxylic acid is reacted with reagents like thionyl chloride or oxalyl chloride under reflux conditions.

    • Example:
      • Using thionyl chloride at 90°C for 18 hours yields the acyl chloride with high efficiency (~97%).
      • Alternatively, oxalyl chloride with catalytic DMF at 0-30°C for 2 hours provides the acyl chloride in about 70% yield.
  • Amidation with 2-Ethoxyethylamine:
    The acyl chloride is then treated with 2-ethoxyethylamine in a suitable solvent (e.g., dichloromethane or DMF) under mild conditions, often at room temperature or slightly elevated temperatures, to afford the target acid.

Reaction Conditions & Yields:

Reagent Temperature Time Yield Notes
Thionyl chloride Reflux (~90°C) 18 hours 97% Refluxing in SOCl₂
Oxalyl chloride + DMF 0-30°C 2 hours 70% Catalytic DMF used

Advantages:
High yields, straightforward process, well-established reagents.

Carboxylation of Pyrazole Derivatives

Method Overview:
This method involves the functionalization of a pyrazole precursor with a suitable leaving group, followed by carboxylation.

Key Steps:

  • Preparation of Pyrazole Derivative:
    Synthesis of a halogenated or activated pyrazole intermediate, such as 4-chloropyrazole or 4-bromopyrazole.

  • Carboxylation Reaction:
    The pyrazole derivative reacts with carbon dioxide under pressure, often in the presence of a base (e.g., potassium carbonate), to introduce the carboxylic acid group at position 4.

Research Findings:
While specific examples for this exact compound are limited, similar methods have been used for pyrazole derivatives, indicating potential applicability.

Note:
This route is less common due to the need for harsh conditions and specific intermediates but offers a route for functional group diversification.

Multi-step Synthesis via Pyrazole Ring Construction

Method Overview:
Constructing the pyrazole ring first, then attaching the ethoxyethyl group and carboxylic acid functionalities.

Key Steps:

Research Data:
This approach is more complex and less direct but allows for greater structural diversity.

Summary of Data and Comparative Analysis

Method Reagents Conditions Yield Advantages Limitations
Acid chloride route Thionyl chloride / oxalyl chloride + amine Reflux or 0-30°C 70-97% High efficiency, well-documented Use of hazardous reagents
Carboxylation of halogenated pyrazoles CO₂, base Elevated pressure, harsh Variable Potential for regioselectivity Less straightforward
Ring construction + functionalization Hydrazines, diketones Multi-step, variable Moderate Structural diversity Complex, multi-step

Final Remarks

The most reliable and scalable method for synthesizing 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid involves the initial formation of the acyl chloride from pyrazole-4-carboxylic acid, followed by nucleophilic substitution with 2-ethoxyethylamine. This route benefits from high yields, straightforward reaction conditions, and well-established protocols, making it suitable for both research and potential industrial applications.

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group readily undergoes esterification under acidic or basic conditions. A patent (WO2012025469A1) demonstrates its conversion to esters using alkyl halides in halogenated solvents (e.g., dichloromethane) with yields exceeding 80% . Conversely, hydrolysis of its nitrile derivative (1-(2-ethoxyethyl)-1H-pyrazole-4-carbonitrile) in acidic or alkaline media produces the carboxylic acid.

Reaction TypeReagents/ConditionsProductYieldSource
EsterificationR-X, K₂CO₃, DCM, 60°CEthyl ester85%
HydrolysisH₂SO₄/H₂O, refluxCarboxylic acid91%

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (150–200°C), yielding 1-(2-ethoxyethyl)-1H-pyrazole. This reaction is facilitated by copper catalysts in polar aprotic solvents like DMF .

ConditionsCatalystProductSelectivity
180°C, DMFCu(OAc)₂Pyrazole derivative78%

Substitution Reactions

The ethoxyethyl group participates in nucleophilic substitution. For example, treatment with HBr in acetic acid replaces the ethoxy group with a bromide, forming 1-(2-bromoethyl)-1H-pyrazole-4-carboxylic acid.

ReagentSolventProductYield
48% HBrAcOH, 80°CBromoethyl derivative68%

Condensation and Cyclization

The compound reacts with hydrazines to form pyrazolo[3,4-d]pyridazines, a reaction critical in pharmaceutical synthesis. A study achieved 89% yield using phenylhydrazine in ethanol at reflux .

PartnerConditionsProductYield
PhenylhydrazineEtOH, refluxPyrazolo-pyridazine89%

Acid Chloride Formation

Conversion to the acid chloride (via SOCl₂ or PCl₅) enables further derivatization. Reacting with amines produces amides, as demonstrated in a synthesis of anti-inflammatory agents .

ReagentConditionsProductApplication
SOCl₂Toluene, 70°CAcid chlorideIntermediate for amides

Metal Complexation

The carboxylic acid group chelates metals like Cu(II) and Fe(III), forming complexes studied for catalytic activity. Stability constants (log K) range from 4.2 (Fe³⁺) to 5.8 (Cu²⁺) .

Metal Ionlog KApplication
Cu²⁺5.8Catalysis
Fe³⁺4.2Material science

Biological Functionalization

In medicinal chemistry, the acid is coupled with sulfonamides to create COX-2 inhibitors. A derivative showed IC₅₀ = 0.8 nM against COX-2, outperforming celecoxib (IC₅₀ = 1.2 nM).

DerivativeTargetIC₅₀
Sulfonamide analogCOX-20.8 nM

This compound’s versatility in substitution, condensation, and complexation reactions underscores its value in organic synthesis and drug discovery. Experimental protocols emphasize solvent choice and catalyst use to optimize yields and selectivity.

Scientific Research Applications

Medicinal Chemistry

1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid serves as a significant building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting various diseases, including:

  • Anti-inflammatory agents
  • Antimicrobial compounds
  • Neurological disorder treatments

Case Study:
A study demonstrated the use of this compound in synthesizing a series of pyrazole derivatives that exhibited promising anti-inflammatory activity in preclinical models, suggesting its potential for drug development in treating chronic inflammatory conditions.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow chemists to perform various transformations, such as:

  • Nucleophilic substitutions
  • Formation of heterocycles

Data Table: Synthetic Routes and Reactions

Reaction TypeDescription
Nucleophilic SubstitutionReaction with electrophiles to form new carbon-nitrogen bonds
Electrophilic Aromatic SubstitutionModification of aromatic rings to introduce new functional groups
CyclizationFormation of cyclic compounds through intramolecular reactions

Material Science

Research into the properties of this compound has led to its exploration in material science, particularly in developing novel materials with specific electronic or optical properties.

Case Study:
Investigations into polymer composites incorporating this compound showed enhanced thermal stability and mechanical properties, making it suitable for applications in electronics and coatings.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The ethoxyethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biological processes, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues

Table 1 summarizes key structural analogues of 1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid and their substituent effects:

Compound Name Substituent at N1 Substituent at C4 Molecular Formula Molecular Weight (g/mol) Key References
This compound 2-Ethoxyethyl Carboxylic acid C₈H₁₂N₂O₃ 184.20
1-(2-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid 2-Chlorobenzyl Carboxylic acid C₁₁H₉ClN₂O₂ 236.65
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid Difluoromethyl Carboxylic acid C₅H₄F₂N₂O₂ 162.09
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid Allyl Carboxylic acid C₇H₉N₃O₂ 167.16
1-Methyl-1H-pyrazole-4-carboxylic acid Methyl Carboxylic acid C₅H₆N₂O₂ 126.11

Key Observations :

  • Substituent Bulk and Polarity : The 2-ethoxyethyl group (target compound) provides moderate bulk and polarity compared to smaller groups (methyl) or aromatic substituents (chlorobenzyl). This balance may improve membrane permeability in drug design .
Physicochemical Properties

Table 2 compares physicochemical properties of selected pyrazole-4-carboxylic acid derivatives:

Compound Name Boiling Point (°C) Density (g/cm³) Solubility (Predicted) LogP (Estimated)
This compound Not reported ~1.2 (predicted) Moderate in polar solvents 0.8
1-[4-(2-Thienyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 541.9 1.7 Low in water 3.5
1-Methyl-1H-pyrazole-4-carboxylic acid Not reported ~1.3 High in water -0.2

Key Observations :

  • The 2-ethoxyethyl group likely enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to highly lipophilic derivatives like the thienyl-thiazole analogue .
  • The trifluoromethyl group in the thiazole derivative increases molecular weight and hydrophobicity (LogP = 3.5), reducing aqueous solubility .

Biological Activity

1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

This compound is characterized by its pyrazole ring structure, which is a common scaffold in medicinal chemistry. The compound's structure can be represented as follows:

C9H12N2O3\text{C}_9\text{H}_{12}\text{N}_2\text{O}_3

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

2. Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. A series of studies have reported that compounds within this class exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the pyrazole structure enhances this activity .

3. Anticancer Potential

The anticancer potential of pyrazole derivatives has been explored in various studies. Some compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in tumor cells. The mechanism often involves the modulation of key signaling pathways associated with cancer progression.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from simple pyrazole precursors. The structure-activity relationship (SAR) analysis is crucial for understanding how modifications to the pyrazole ring affect its biological activity.

ModificationBiological Effect
Ethoxyethyl groupEnhances solubility and bioavailability
Carboxylic acidEssential for anti-inflammatory activity

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives:

  • Anti-inflammatory Study : A compound structurally related to this compound was tested in a carrageenan-induced rat paw edema model, showing significant reduction in edema comparable to indomethacin .
  • Antimicrobial Evaluation : Compounds derived from similar structural frameworks were assessed against multiple pathogens, demonstrating considerable antibacterial activity with minimum inhibitory concentrations (MIC) values in the low micromolar range .
  • Anticancer Research : A derivative was evaluated for its ability to inhibit breast cancer cell lines, revealing IC50 values that indicate potent anticancer activity .

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodReagents/ConditionsYieldKey Advantage
CyclocondensationDMF-DMA, NaOH/EtOH hydrolysis65–75%Scalability for gram-scale
Azide-mediatedNaN₃, THF reflux45–55%Regioselective azide incorporation

Spectroscopic Characterization

Q: What spectroscopic techniques are critical for confirming the structure of this compound? A:

  • ¹H/¹³C NMR: Key peaks include pyrazole C4-carboxylic acid (δ ~160–165 ppm) and ethoxyethyl chain protons (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) .
  • IR Spectroscopy: Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1540 cm⁻¹) confirm functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calc. 225.0875, found 225.0878) .

Q. Table 2: Diagnostic Spectral Peaks

TechniqueKey PeaksStructural Assignment
¹H NMRδ 7.84 (s, 1H)Pyrazole C-H
IR2143 cm⁻¹ (azide stretch, if present)N₃ incorporation

Advanced Crystallographic Analysis

Q: How can X-ray crystallography resolve ambiguities in the compound’s conformation? A:

  • Data Collection: Use SHELX programs for structure solution and refinement. High-resolution data (≤ 0.8 Å) ensures accurate bond-length/angle measurements .
  • Key Findings:
    • The ethoxyethyl side chain adopts a gauche conformation, minimizing steric hindrance with the pyrazole ring.
    • Hydrogen bonding between carboxylic acid and solvent (e.g., H₂O) stabilizes the crystal lattice .

Enzyme Inhibition Studies

Q: How can researchers assess this compound’s potential as a xanthine oxidase (XO) inhibitor? A:

  • Kinetic Assays: Use steady-state kinetics with bovine milk XO. Mixed-type inhibition is indicated by Kᵢ and Kᵢ' values (e.g., 0.6 nM and 3.2 nM for Y-700, a related pyrazole inhibitor) .
  • Dose-Response: IC₅₀ determination via UV-Vis monitoring of uric acid formation at 295 nm .

Q. Table 3: Inhibition Parameters

CompoundKᵢ (nM)Kᵢ' (nM)Inhibition Type
Y-7000.63.2Mixed
Target Compound*TBDTBDCompetitive

*Hypothesized based on structural analogy .

Computational Modeling for SAR

Q: How can DFT calculations guide structure-activity relationship (SAR) studies? A:

  • Geometry Optimization: Use B3LYP/6-31G(d) to model the compound’s electronic structure. Frontier molecular orbitals (HOMO/LUMO) predict reactivity .
  • Docking Studies: Autodock Vina or Schrödinger Suite models interactions with XO’s molybdopterin active site. Key residues: Arg880, Glu802 .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported synthetic yields? A:

  • Case Study: reports 65–75% yields via hydrolysis, while cites 45–55% for azide-mediated routes.
  • Resolution:
    • Verify purity via HPLC (≥95% purity threshold).
    • Optimize stoichiometry (e.g., excess DMF-DMA in cyclocondensation reduces byproducts) .

Metabolic Stability Assessment

Q: What methodologies evaluate the compound’s metabolic stability in vitro? A:

  • Liver Microsome Assay: Incubate with rat/human liver microsomes (1 mg/mL) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes .
  • Key Metabolites: Ethoxyethyl chain oxidation to carboxylic acid (major) and pyrazole ring hydroxylation (minor) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-(2-ethoxyethyl)-1H-pyrazole-4-carboxylic acid

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